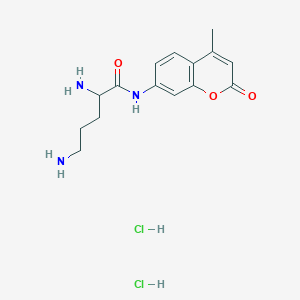
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is a derivative of chromone, and a pentanamide chain with two amino groups. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl group through a cyclization reaction. Subsequent steps involve the introduction of the pentanamide chain and the amino groups. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
化学反应分析
Types of Reactions
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromenyl group or the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.
科学研究应用
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;monohydrochloride
Uniqueness
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride is unique due to its specific chemical structure, which includes two amino groups and a chromenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
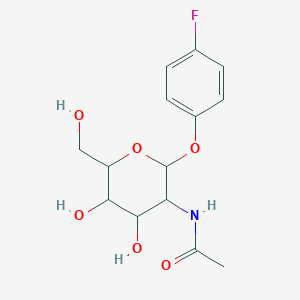
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
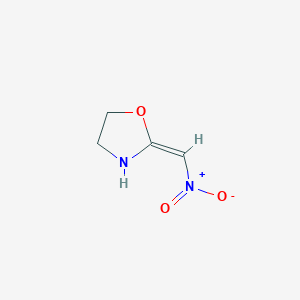
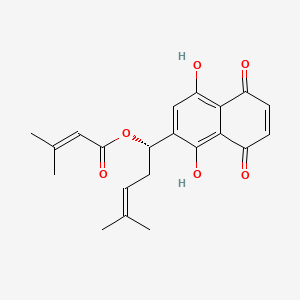
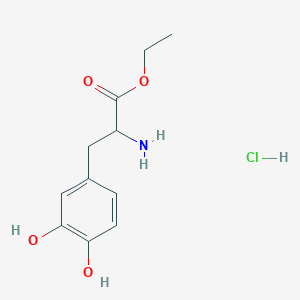
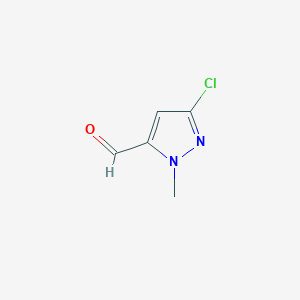

![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)

![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)
![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
